1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-ethylindoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-ethylindoline-2-carboxamide” is a complex organic molecule. It contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety, which is a type of oxygen-containing heterocycle . This moiety is attached to an indoline ring, another type of heterocycle, via a sulfonyl linkage. The indoline ring is further substituted with an ethylcarboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 2,3-dihydrobenzo[b][1,4]dioxin and indoline rings would likely result in a somewhat planar structure . The sulfonyl linkage and the ethylcarboxamide group could introduce some steric hindrance, potentially leading to a non-planar overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in it. The sulfonyl group could potentially undergo substitution reactions, while the carboxamide group could participate in condensation or hydrolysis reactions . The aromatic rings might also undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups like the sulfonyl and carboxamide groups could enhance its solubility in polar solvents .Scientific Research Applications
Synthesis and Enzyme Inhibitory Potential
The synthesis of ethylated sulfonamides incorporating the 1,4-benzodioxane moiety involves the reaction of 1,4-benzodioxane-6-amine with ethane sulfonyl chloride, yielding various derivatives. These compounds demonstrated significant inhibitory activity against enzymes like lipoxygenase, acetylcholinesterase, and butyrylcholinesterase, and moderate inhibition against α-glucosidase. Additionally, some compounds exhibited good antibacterial properties (Irshad et al., 2016).
Design and Pharmacological Evaluation
The design of new sulfonamides with 1,4-benzodioxane nucleus involves multistep synthesis, with their structures confirmed by various spectroscopic techniques. These compounds showed moderate activity against butyrylcholinesterase and acetylcholinesterase, and promising activity against lipoxygenase. The antimicrobial and hemolytic activities of these sulfonamides were also explored, with some demonstrating proficient antimicrobial activities and potential therapeutic utility (Irshad, 2018).
Antimicrobial and Antitumor Applications
Antibacterial Potential
The study on N-substituted sulfonamides bearing the benzodioxane moiety revealed potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains, indicating their use as valuable antibacterial agents (Abbasi et al., 2016).
Antitumor Activity
A series of substituted dibenzo[1,4]dioxin-1-carboxamides have been synthesized and evaluated for antitumor activity, showing activity against P388 leukemia in vitro and in vivo. These compounds are DNA-intercalating agents with potential as weakly binding antitumor agents (Lee et al., 1992).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have shown moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in nerve signal transmission and inflammation, respectively.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets (like cholinesterases and lipoxygenase enzymes) by binding to their active sites, thereby inhibiting their function .
Biochemical Pathways
Similarly, inhibition of lipoxygenase could affect the arachidonic acid pathway, which is involved in inflammation .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. If it inhibits cholinesterases, it could potentially increase the concentration of acetylcholine in the synaptic cleft, affecting nerve signal transmission. If it inhibits lipoxygenase, it could potentially decrease the production of leukotrienes, affecting inflammatory responses .
properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-ethyl-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-2-20-19(22)16-11-13-5-3-4-6-15(13)21(16)27(23,24)14-7-8-17-18(12-14)26-10-9-25-17/h3-8,12,16H,2,9-11H2,1H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZDLNDBRHQZLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC2=CC=CC=C2N1S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-ethylindoline-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.